

Section 1: p16 (TP16) Protein Binding Affinity to CDK4/6

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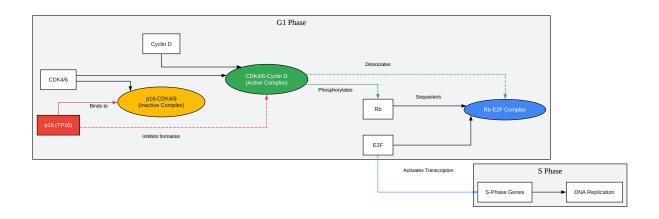


The protein p16, also referred to as TP16, is a crucial tumor suppressor that functions by inhibiting cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[1][2] Measuring the binding affinity of p16 to these kinases is fundamental to understanding its role in cell cycle regulation and its inactivation in various cancers.

Signaling Pathway

The p16 protein is a key regulator of the G1 to S phase transition in the cell cycle. In the absence of mitogenic signals, p16 binds to CDK4 and CDK6, preventing them from forming active complexes with cyclin D. This keeps the Retinoblastoma (Rb) protein in its hypophosphorylated, active state, where it binds to the E2F transcription factor, repressing the transcription of genes required for S-phase entry.





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Caption: The p16-CDK4/6-Rb signaling pathway in cell cycle regulation.

Quantitative Data for p16-CDK Binding Affinity

The binding affinity between p16 and its binding partners, CDK4 and CDK6, can be quantified using various biophysical techniques. The equilibrium dissociation constant (Kd) is a common measure of this affinity, with a lower Kd value indicating a stronger binding interaction.



Interacting Molecules	Technique	Reported Affinity (Kd)
p16 - CDK6	Isothermal Titration Calorimetry (ITC)	~20 nM
p16 - CDK4	Surface Plasmon Resonance (SPR)	~90 nM (for CDK4 binding to Cdc37, a co-chaperone, indicating the range of affinities for CDK4 interactions)[3]
p16 nanobodies - p16	Surface Plasmon Resonance (SPR)	1.1 - 4.2 nM
p16 nanobodies - p16	Isothermal Titration Calorimetry (ITC)	130 - 240 nM

Note: Specific Kd values for the direct interaction between p16 and CDK4/6 can vary depending on the experimental conditions and constructs used.

Experimental Protocols for Measuring p16-CDK Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (Δ H).[4][5][6]

Objective: To determine the thermodynamic parameters of p16 binding to CDK6.

Materials:

- Purified recombinant human p16 protein
- Purified recombinant human CDK6 protein
- ITC instrument (e.g., MicroCal iTC200)
- ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
- Syringe and sample cell for ITC



Procedure:

Sample Preparation:

- Dialyze both p16 and CDK6 proteins extensively against the ITC buffer to ensure buffer matching.
- Determine the protein concentrations accurately using a reliable method (e.g., BCA assay or UV-Vis spectroscopy).
- \circ Prepare the p16 solution to a final concentration of 100-200 μ M (in the syringe) and the CDK6 solution to a final concentration of 10-20 μ M (in the sample cell).

Instrument Setup:

- Set the experimental temperature (e.g., 25°C).
- Set the stirring speed (e.g., 750 rpm).
- Set the injection parameters (e.g., 19 injections of 2 μL each, with a 150-second spacing).

Titration:

- Load the CDK6 solution into the sample cell and the p16 solution into the syringe.
- Perform a control titration by injecting p16 into the buffer to determine the heat of dilution.
- Perform the main titration by injecting p16 into the CDK6 solution.

Data Analysis:

- Subtract the heat of dilution from the main titration data.
- \circ Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and Δ H.

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[7]



Objective: To determine the kinetics (kon and koff) and affinity (Kd) of p16 binding to CDK4.

Materials:

- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5 chip)
- Amine coupling kit (EDC, NHS, ethanolamine)
- Purified recombinant human p16 protein (ligand)
- Purified recombinant human CDK4 protein (analyte)
- SPR running buffer (e.g., HBS-EP+ buffer)

- Ligand Immobilization:
 - Activate the sensor chip surface using a mixture of EDC and NHS.
 - Inject the p16 solution (in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5)
 over the activated surface to immobilize it via amine coupling.
 - Deactivate any remaining active sites with ethanolamine.
- Analyte Binding:
 - \circ Prepare a series of dilutions of the CDK4 protein in the running buffer (e.g., ranging from 1 nM to 1 μ M).
 - Inject the CDK4 solutions over the immobilized p16 surface at a constant flow rate.
 - Monitor the association phase in real-time.
 - After the association phase, flow the running buffer over the surface to monitor the dissociation phase.



- Data Analysis:
 - Generate sensorgrams showing the change in response units (RU) over time.
 - Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Section 2: TP-16 (EP4 Antagonist) Binding Affinity

TP-16 is identified as a novel and selective antagonist for the E-type prostanoid receptor 4 (EP4).[8] The EP4 receptor is a G protein-coupled receptor (GPCR) involved in various physiological processes, including inflammation and pain.[9] Measuring the binding affinity of **TP-16** to the EP4 receptor is crucial for its development as a therapeutic agent.

Signaling Pathway

The EP4 receptor is primarily coupled to the Gs alpha subunit (G α s), which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[9][10] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets. The EP4 receptor can also couple to other signaling pathways, such as the G α i and β -arrestin pathways.[10][11]



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Caption: The EP4 receptor signaling pathway and the inhibitory action of **TP-16**.

Quantitative Data for TP-16 Binding Affinity



The binding affinity of **TP-16** and other ligands to the EP4 receptor is often reported as an IC50 value, which is the concentration of the competing ligand that displaces 50% of the specific binding of a radiolabeled ligand.

Compound	Assay Type	Reported Affinity
TP-16	Not specified in snippet	IC50 = 2.1 nM[8]
Prostaglandin E2	Radioligand Binding Assay	IC50 = 0.38 nM[1]
GW 627368X	cAMP Functional Assay	IC50 = 270 nM[12]

Experimental Protocols for Measuring EP4 Antagonist Binding Affinity

This is a competitive binding assay that measures the ability of an unlabeled compound (**TP-16**) to compete with a radiolabeled ligand (e.g., [3H]PGE2) for binding to the EP4 receptor.[1] [13]

Objective: To determine the IC50 and Ki of **TP-16** for the human EP4 receptor.

Materials:

- Cell membranes prepared from cells expressing the human EP4 receptor
- [3H]Prostaglandin E2 ([3H]PGE2) as the radioligand
- Unlabeled TP-16
- Unlabeled PGE2 for determining non-specific binding
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)
- 96-well filter plates
- Scintillation cocktail and a scintillation counter



Assay Setup:

- In a 96-well plate, add the binding buffer, EP4-expressing cell membranes, and [3H]PGE2 at a concentration near its Kd (e.g., 0.5 nM).
- Add increasing concentrations of unlabeled TP-16 to the wells.
- \circ For determining non-specific binding, add a high concentration of unlabeled PGE2 (e.g., 10 μ M) to a set of wells.

Incubation:

- Incubate the plate for a defined period (e.g., 120 minutes) at room temperature to allow the binding to reach equilibrium.
- Separation and Detection:
 - Rapidly filter the contents of the wells through the filter plate to separate the membranebound radioligand from the unbound radioligand.
 - Wash the filters with ice-cold binding buffer.
 - Add scintillation cocktail to the filters and count the radioactivity using a scintillation counter.

Data Analysis:

- Plot the percentage of specific binding against the logarithm of the TP-16 concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This cell-based assay measures the ability of an antagonist to block the agonist-induced production of cAMP.[12][14]

Methodological & Application



Objective: To determine the functional potency of **TP-16** as an EP4 receptor antagonist.

Materials:

- A cell line stably expressing the human EP4 receptor (e.g., HEK293 or CHO cells)
- PGE2 as the agonist
- TP-16 as the antagonist
- A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
- Cell culture medium and reagents

- · Cell Culture:
 - Culture the EP4-expressing cells in appropriate media until they reach the desired confluency.
- Assay:
 - Seed the cells into a 96-well plate and allow them to attach.
 - Pre-incubate the cells with increasing concentrations of TP-16 for a defined period (e.g., 15-30 minutes).
 - Stimulate the cells with a fixed concentration of PGE2 (typically the EC80 concentration)
 for another defined period (e.g., 10-15 minutes).
- cAMP Measurement:
 - Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
- Data Analysis:
 - Plot the cAMP levels against the logarithm of the TP-16 concentration.



Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which
represents the concentration of the antagonist that inhibits 50% of the agonist-induced
cAMP production.

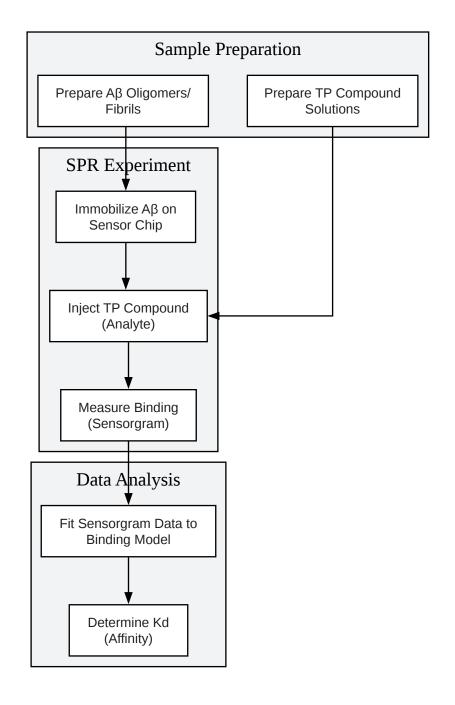
Section 3: Tricyclic Pyrone (TP) Compounds Binding to Amyloid-β

A class of tricyclic pyrone (TP) compounds, such as CP2 and TP70, are being investigated as potential therapeutics for Alzheimer's disease.[15][16][17][18] These molecules have been shown to bind to amyloid- β (A β) oligomers and fibrils, thereby inhibiting their aggregation and toxicity.

Experimental Workflow for Measuring TP-AB Binding

The binding of small molecules like TP compounds to $A\beta$ aggregates can be characterized using a variety of biophysical techniques. Surface Plasmon Resonance (SPR) is a powerful tool for this purpose.





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Caption: Experimental workflow for measuring the binding of TP compounds to A\u00e3.

Quantitative Data for TP Compound Binding to AB

While specific Kd values for the interaction between TP compounds and A β are not readily available in the provided search results, techniques like SPR have been used to demonstrate



direct binding.[15][19] For other small molecules binding to $A\beta$, Kd values can be in the micromolar range.[20]

Interacting Molecules	Technique	Reported Finding
CP2 (TP compound) - Aβ42 oligomer	Surface Plasmon Resonance (SPR)	Direct binding observed[15] [19]
Various antibodies - Aβ40 monomer	Surface Plasmon Resonance (SPR)	Kd values in the range of 22.3 - 512 nM[21]
Various antibodies - Aβ40 fibrils	Surface Plasmon Resonance (SPR)	Kd value of 1.5 nM for a plaque-binding antibody[21]

Experimental Protocol for Measuring TP-Aβ Binding using SPR

Objective: To confirm and characterize the binding of a TP compound to $A\beta$ oligomers.

Materials:

- SPR instrument and sensor chips
- Recombinant Aβ1-42 peptide
- Buffers for Aβ oligomer preparation (e.g., F12 medium)
- TP compound of interest
- SPR running buffer (e.g., PBS with 0.005% Tween 20)
- Antibody for Aβ oligomer capture (optional, e.g., A11 antibody)

- Aβ Oligomer Preparation:
 - \circ Prepare A β oligomers by incubating the A β 1-42 peptide in an appropriate buffer (e.g., F12 medium) at 4°C for 24 hours.



- Characterize the oligomer preparation using techniques like atomic force microscopy (AFM) or dynamic light scattering (DLS).
- Sensor Chip Preparation (Capture Method):
 - Immobilize an anti-Aβ oligomer antibody (e.g., A11) onto the sensor chip surface using amine coupling.
 - \circ Inject the prepared A β oligomer solution over the antibody-coated surface to capture the oligomers.
- Binding Measurement:
 - Prepare a series of dilutions of the TP compound in the running buffer.
 - Inject the TP compound solutions over the captured Aβ oligomers.
 - Monitor the association and dissociation phases in real-time.
- Data Analysis:
 - Generate sensorgrams for each concentration of the TP compound.
 - Analyze the data to determine if binding occurs. If sufficient signal is obtained, fit the data
 to a suitable binding model to estimate the binding affinity (Kd). Due to the heterogeneous
 nature of Aβ oligomers, a simple 1:1 binding model may not always be appropriate, and
 steady-state affinity analysis might be more suitable.

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References

- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. biorxiv.org [biorxiv.org]

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- 3. researchgate.net [researchgate.net]
- 4. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tainstruments.com [tainstruments.com]
- 6. Isothermal Titration Calorimetry (ITC) iTC200 OSTR [ostr.ccr.cancer.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Surface Plasmon Resonance Binding Kinetics of Alzheimer's Disease Amyloid β Peptide Capturing- and Plaque Binding- Monoclonal Antibodies PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. E-type prostanoid receptor 4 (EP4) in disease and therapy PMC [pmc.ncbi.nlm.nih.gov]
- 11. The prostanoid EP4 receptor and its signaling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. Characterization of binding affinity of CJ-023,423 for human prostanoid EP4 receptor -PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Inhibition of Alzheimer's amyloid toxicity with a tricyclic pyrone molecule in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Anti-Amyloid-β and Neuroprotective Properties of a Novel Tricyclic Pyrone Molecule
 PMC [pmc.ncbi.nlm.nih.gov]
- 17. db.cngb.org [db.cngb.org]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of Alzheimer's Amyloid Toxicity with a Tricyclic Pyrone Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Small-molecule sequestration of amyloid-β as a drug discovery strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
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